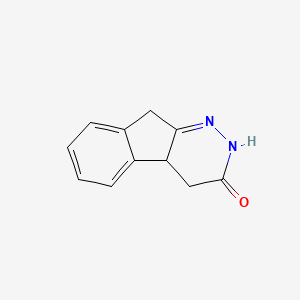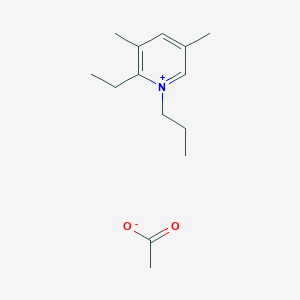
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is an organic compound that belongs to the class of pyridinium salts These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, paired with an acetate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethyl-3,5-dimethylpyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The resulting 2-Ethyl-3,5-dimethyl-1-propylpyridine is then quaternized with acetic acid to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-Ethyl-3,5-dimethyl-1-propylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, affecting their function. Additionally, the acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: Another ionic liquid with similar applications in catalysis and organic synthesis.
N-Butylpyridinium acetate: Shares structural similarities and is used in similar research applications.
Uniqueness
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is unique due to its specific alkyl substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to other pyridinium salts.
属性
CAS 编号 |
106084-46-2 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
2-ethyl-3,5-dimethyl-1-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C12H20N.C2H4O2/c1-5-7-13-9-10(3)8-11(4)12(13)6-2;1-2(3)4/h8-9H,5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
ZFJMQHZRHXLLHC-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=CC(=CC(=C1CC)C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
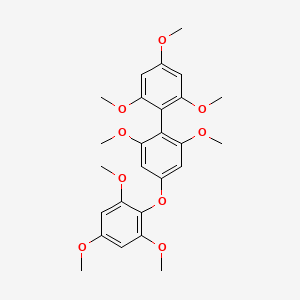
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

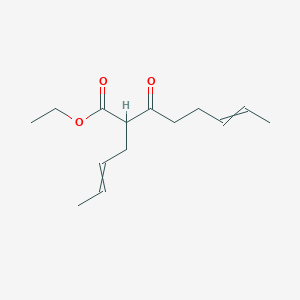
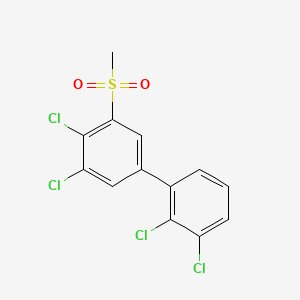


![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

